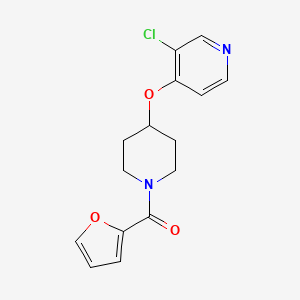

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 3-chloropyridinyloxy group at the 4-position and a furan-2-yl methanone moiety at the 1-position. Its structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules.

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-10-17-6-3-13(12)21-11-4-7-18(8-5-11)15(19)14-2-1-9-20-14/h1-3,6,9-11H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPDARLMVVZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety.

Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

Attachment of the Furan Group: The final step involves the coupling of the piperidinyl derivative with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- May exhibit biological activity such as antimicrobial or anticancer properties.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being studied, such as inhibition of a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperidine-Benzoyl Derivatives () |

|---|---|---|---|

| LogP | ~2.5 (predicted) | ~1.8 (due to -NH₂) | ~3.1 (fluorinated groups) |

| Solubility | Moderate (furan hydrophobicity) | High (polar -NH₂) | Low (fluorine, trifluoromethyl) |

| Metabolic Stability | High (chlorine resists oxidation) | Moderate (amine susceptible to metabolism) | High (fluorine reduces CYP450 activity) |

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone, also known as PF-06815345, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring linked to a chloropyridine moiety and a furan group. Its molecular formula is C16H18ClN3O2, and it has been characterized as a liver-targeted prodrug, which undergoes conversion by liver carboxyesterase enzymes to exert its pharmacological effects.

Research indicates that PF-06815345 exhibits its biological activity through several mechanisms:

Anticancer Activity

A study evaluating the cytotoxicity of similar compounds indicated significant activity against various cancer cell lines. For example:

- Compound 4i (related structure) displayed an IC50 value of 2.32 µg/mL against MCF-7 cells, suggesting strong antitumor potential .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | HepG2 | 5.36 | Apoptosis induction |

| 4i | MCF-7 | 2.32 | Cell cycle arrest |

Antimicrobial Activity

While specific studies on PF-06815345 are scarce, related compounds have shown promising antimicrobial effects. For instance:

- Pyrazole derivatives exhibited notable antifungal activity against various phytopathogenic fungi, indicating a potential for similar activity in PF-06815345 due to structural similarities .

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to PF-06815345 have demonstrated significant tumor growth inhibition when administered in combination with other therapies .

- Pharmacokinetic Studies : Research indicates that the prodrug nature of PF-06815345 allows for enhanced bioavailability and targeted delivery to liver tissues, which may improve therapeutic outcomes in liver-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.